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molecular formula C10H20N2O3 B8510929 N-carbamoylmethyl-N-isopropyl-carbamic acid t-butyl ester

N-carbamoylmethyl-N-isopropyl-carbamic acid t-butyl ester

Cat. No. B8510929
M. Wt: 216.28 g/mol
InChI Key: FPZLIGLLLFOGRD-UHFFFAOYSA-N
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Patent
US07001897B2

Procedure details

To a solution of N-carbamoylmethyl-N-isopropyl-carbamic acid t-butyl ester (2.67 g, 12.3 mmol) (obtained as described in Reference Example 49(1)) in 1,4-dioxane (30 ml) was added a solution of 4N hydrogen chloride in 1,4-dioxane (30 ml) in an ice bath, and then the mixture was stirred at room temperature overnight. After checking the completion of the reaction, diethyl ether was added thereto and the reaction mixture was stirred for 30 minutes. The resulting mixture was filtered, and the residue was washed with diethyl ether and then dried under reduced pressure to give 2-isopropylaminoacetamide hydrochloride (1.82 g, yield 97%) as white crystals.
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OC(=O)[N:7]([CH2:11][C:12](=[O:14])[NH2:13])[CH:8]([CH3:10])[CH3:9])(C)(C)C.[ClH:16].C(OCC)C>O1CCOCC1>[ClH:16].[CH:8]([NH:7][CH2:11][C:12]([NH2:13])=[O:14])([CH3:10])[CH3:9] |f:4.5|

Inputs

Step One
Name
Quantity
2.67 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(C(C)C)CC(N)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
WASH
Type
WASH
Details
the residue was washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.C(C)(C)NCC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.82 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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